N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine (CAS: 765924-08-1) is a synthetic organic compound with the molecular formula C₁₁H₁₃NO₆S and a molecular weight of 287.29 g/mol. It features a 1,4-benzodioxin core substituted with a methylsulfonyl-glycine moiety. The compound is characterized by a purity of ≥95% and is primarily used in laboratory research, though its commercial availability has been discontinued as of 2025 .
However, detailed pharmacological or mechanistic studies for this compound are notably absent in publicly available literature.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-19(15,16)12(7-11(13)14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSGDBUIFKACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzodioxin moiety and a methylsulfonyl group. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in areas such as anti-diabetic and anti-inflammatory applications.
- Chemical Formula : C12H15NO6S
- Molecular Weight : 301.31 g/mol
- CAS Number : 694443-29-3
- Purity : >95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit enzyme inhibitory effects, particularly against α-glucosidase, an enzyme involved in carbohydrate metabolism.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of compounds containing the benzodioxin structure exhibit significant anti-diabetic properties. For instance, the compound's ability to inhibit α-glucosidase was evaluated in vitro, showing promising results with IC50 values ranging from 2.62 μM to 10.11 μM compared to the standard drug acarbose (IC50 = 37.38 μM) .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Compound 2B | 2.62 ± 0.30 | High |
| Compound 3B | 3.63 ± 0.36 | Moderate |
| Acarbose | 37.38 ± 1.37 | Standard |
In Vivo Studies
In vivo studies further corroborated the anti-diabetic effects of these compounds. For example, administration of compound 2B at doses of 10 mg/kg body weight significantly reduced blood glucose levels over a period of days, demonstrating its potential as a therapeutic agent for managing diabetes .
Table 2: Blood Glucose Levels Post Treatment
| Day | Dose (mg/kg) | Blood Glucose Level (mg/dL) |
|---|---|---|
| 7 | 10 | 280.90 ± 4.66 |
| 14 | 10 | 205.31 ± 4.01 |
| 21 | 20 | 129.71 ± 4.09 |
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial for any new compound. Current data on toxicity for this compound remains limited; however, related compounds have shown low toxicity profiles in preliminary studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Key Insights from Comparative Analysis
Structural Analogues with Therapeutic Potential Compounds like 3',4'-(1",4"-Dioxino)flavone (4f) () and apremilast () demonstrate that the 1,4-dioxane or benzodioxin rings, when combined with sulfonyl or flavonoid groups, exhibit significant biological activity. For example, flavone derivatives showed hepatoprotective effects comparable to silymarin in rat models, attributed to the dioxane ring enhancing membrane permeability .
Functional Group Influence
- The methylsulfonyl group in the target compound is shared with apremilast, a clinically approved anti-inflammatory drug. This group is critical for binding to phosphodiesterase-4 (PDE4) in apremilast , implying that similar interactions might be possible for the target compound if tested in relevant assays.
- Sulfonamide derivatives (e.g., compounds 7a-l in ) with benzodioxin cores exhibited anti-diabetic activity via α-glucosidase inhibition. The target compound’s methylsulfonyl-glycine moiety may offer distinct electronic or steric properties compared to these sulfonamides.
Synthetic and Commercial Status
- Unlike the discontinued status of the target compound (), structurally related molecules like apremilast and anti-diabetic benzodioxin derivatives () are actively researched or marketed, highlighting the importance of substituent optimization for commercial viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
